![molecular formula C8H7N3O2 B1386588 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011363-90-8](/img/structure/B1386588.png)

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Overview

Description

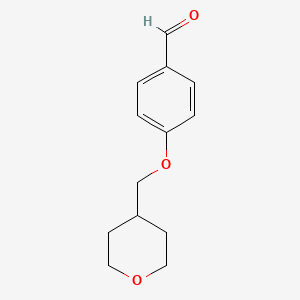

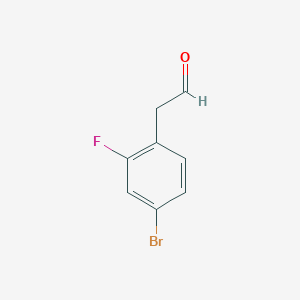

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a synthetic organic compound with the CAS Number: 1011363-90-8 . It has a molecular weight of 177.16 . This compound is typically stored as a powder .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors .Molecular Structure Analysis

The molecular structure of 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery, making it a versatile scaffold for combinatorial library design and drug discovery .Scientific Research Applications

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The compounds were synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .

- Results : The synthesized compounds were screened for antimicrobial activity .

Antitumor Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity .

- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity .

Antioxidant Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Some novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and investigated for their biological activities .

- Methods of Application : The compounds were synthesized and then evaluated for their antioxidant activities .

- Results : These compounds exhibited good to high antioxidant activities .

Fluorescent Molecules

- Scientific Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics .

- Methods of Application : The compounds were synthesized and their photophysical properties were evaluated .

- Results : The compounds showed tunable photophysical properties and good solid-state emission intensities .

Antiproliferative Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Some 5-methylpyrazolo[1,5-a]pyrimidine derivatives were designed, synthesized, and evaluated for their antiproliferative activities .

- Methods of Application : The compounds were synthesized and then evaluated for their antiproliferative activities against various cell lines .

- Results : The compounds showed inhibitory activities against c-Met kinase .

Treatment of COPD or Asthma

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential candidates for the treatment of Chronic Obstructive Pulmonary Disease (COPD) or Asthma .

- Methods of Application : The compounds were synthesized and evaluated for their inhibitory activities .

- Results : It was found that cores based on bicyclic rings five-six-membered are more potent than six-six-membered .

properties

IUPAC Name |

5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-6(8(12)13)11-7(10-5)2-3-9-11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWZJDGNCHMWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)